Thalianol epoxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3R,5aR,7S,9aS)-3-[(E,2R)-8-(3,3-dimethyloxiran-2-yl)-6-methyloct-5-en-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H50O2/c1-20(12-15-26-28(5,6)32-26)10-9-11-21(2)29(7)18-16-23-22(29)13-14-24-27(3,4)25(31)17-19-30(23,24)8/h10,21,24-26,31H,9,11-19H2,1-8H3/b20-10+/t21-,24+,25+,26?,29-,30-/m1/s1 |
InChI Key |
XKTXMMLYQVPCBO-JJDXWHOQSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CCC1C(O1)(C)C)[C@]2(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)CCC1C(O1)(C)C)C2(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
Biosynthesis of Thalianol Epoxide
Enzymatic Conversion of 2,3-Oxidosqualene (B107256) to Thalianol (B1263613)
The initial and crucial step in the formation of thalianol is the enzymatic cyclization of (3S)-2,3-oxidosqualene. This reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).
Role of Thalianol Synthase (THAS) in Triterpene Cyclization
Thalianol Synthase (THAS) is a specialized oxidosqualene cyclase responsible for the synthesis of thalianol, a tricyclic triterpenoid (B12794562). arabidopsis.org In the plant Arabidopsis thaliana, the gene encoding THAS is part of a metabolic gene cluster, indicating a coordinated regulation of the entire biosynthetic pathway. arabidopsis.org The overexpression of THAS in Arabidopsis has been shown to lead to developmental changes, such as dwarfing of aerial tissues and increased root length, highlighting the biological relevance of its products. arabidopsis.org
OSCs, including THAS, are key enzymes in the biosynthesis of sterols and triterpenes. nih.gov They facilitate a highly stereoselective cyclization and skeletal rearrangement of the linear substrate, (3S)-2,3-oxidosqualene. nih.gov While some OSCs, like those in mammals and fungi, produce lanosterol (B1674476), and others in algae and higher plants produce cycloartenol (B190886), THAS specifically channels the cyclization cascade to produce the unique thalianol scaffold. nih.gov
Mechanism of (3S)-2,3-Epoxy-2,3-dihydrosqualene Cyclization to Thalianol
The cyclization of (3S)-2,3-epoxy-2,3-dihydrosqualene (also known as 2,3-oxidosqualene) into various triterpene skeletons is a complex and elegant process initiated by the protonation of the epoxide ring. researchgate.net This initial step triggers a cascade of cation-pi cyclizations, leading to the formation of multiple rings from the linear squalene (B77637) derivative. researchgate.net
While the precise, step-by-step mechanism for every specific triterpene synthase, including THAS, is a subject of ongoing research, the general principles are well-established. For the formation of polycyclic triterpenoids, the 2,3-oxidosqualene substrate adopts a specific pre-folded conformation within the enzyme's active site. This pre-folding is crucial for determining the final ring structure of the product. nih.gov
The reaction proceeds through a series of carbocationic intermediates. Following the initial ring formations, the process can involve a series of 1,2-hydride and methyl shifts, which rearrange the carbon skeleton. researchgate.net The cascade is ultimately terminated by the deprotonation of a specific carbon atom or by the capture of a nucleophile, resulting in the final stable triterpene structure. In the case of thalianol, this intricate enzymatic process results in a characteristic tricyclic scaffold.
Formation of Thalianol Epoxide via Downstream Modification
Following the synthesis of the basic thalianol skeleton, further structural diversity is achieved through downstream modifications. These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases, which can introduce various functional groups, including epoxides.
Detection of this compound as a Product of Bis-oxidosqualene Cyclization in Heterologous Systems
The direct detection of this compound as a product of bis-oxidosqualene cyclization in heterologous systems has not been explicitly reported in the available scientific literature. The term "bis-oxidosqualene" may refer to 2,3:22,23-dioxidosqualene, a diepoxide of squalene. While studies have shown that mammalian 2,3-oxidosqualene-lanosterol cyclase can preferentially cyclize this diepoxide, this leads to the formation of 24(S),25-epoxylanosterol, not a direct precursor to an epoxidized thalianol derivative in a heterologous plant-based system.
However, the production of epoxidized triterpenes in heterologous expression systems has been observed. For instance, when a new triterpene synthase from Arabidopsis thaliana was expressed in yeast, an epoxide analogue of the main product, arabidiol (B1261647), was also isolated. This demonstrates that the enzymatic machinery within a heterologous host, or the expressed enzyme itself, can possess the capability to generate epoxidized triterpenoids. Given that the thalianol biosynthetic pathway in A. thaliana involves cytochrome P450 enzymes known to perform epoxidations, it is plausible that this compound is formed through the subsequent modification of thalianol rather than from a diepoxide precursor.
Proposed Epoxidation Mechanisms in Triterpenoid Diversification
The epoxidation of triterpenoid scaffolds is a key mechanism for their structural and functional diversification. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govnih.gov P450s are a large and diverse family of heme-thiolate proteins that, in plants, are involved in a wide array of metabolic pathways, including the biosynthesis of secondary metabolites. nih.gov
The catalytic cycle of P450 enzymes involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate. nih.gov In the context of triterpenoid biosynthesis, P450s can introduce hydroxyl, carbonyl, carboxyl, and epoxy moieties onto the triterpene backbone. nih.gov The thalianol gene cluster in A. thaliana contains two distinct cytochrome P450 genes, THAH (CYP708A2) and THAD (CYP705A family), which are responsible for the downstream hydroxylation and desaturation of thalianol and its derivatives. arabidopsis.orgresearchgate.net
While the primary reported functions of these specific P450s in the thalianol pathway are hydroxylation and desaturation, the broader family of P450 enzymes is well-known for its ability to perform epoxidation reactions. nih.govresearchgate.net The proposed mechanism for P450-mediated epoxidation involves the formation of a highly reactive iron-oxo intermediate (Compound I), which then transfers its oxygen atom to a double bond on the triterpene substrate. nih.gov This process is highly regio- and stereospecific, contributing significantly to the vast diversity of triterpenoid structures found in nature.
Genetic and Molecular Regulation of Thalianol Epoxide Pathway
Thalianol (B1263613) Gene Cluster Organization and Co-expression in Arabidopsis thaliana
In Arabidopsis thaliana, the genes for thalianol biosynthesis are located in an operon-like cluster on chromosome 5. nih.govresearchgate.net This cluster consists of several contiguous genes that are co-expressed, indicating a functional relationship in the synthesis and modification of thalianol. researchgate.netpnas.org The core cluster includes genes encoding an oxidosqualene cyclase (OSC), two cytochrome P450s, and a BAHD acyltransferase. researchgate.netwur.nl The organization of these genes into a cluster is a notable feature in plant genomes for the production of specialized metabolites. nih.gov
The thalianol gene cluster in A. thaliana spans approximately 33 kb and contains four core genes. nih.gov There is also a peripherally associated gene separated from the core by about 10 kb. nih.gov This entire region is subject to coordinated transcriptional regulation. nih.gov The co-expression of these genes has been confirmed through various analyses, including microarray data, which show a correlated expression pattern, particularly in the roots. nih.govoup.com The clustering of these genes is thought to be evolutionarily advantageous, ensuring that the necessary enzymes for a complete metabolic pathway are inherited together. frontiersin.org
Studies comparing the thalianol cluster in A. thaliana with its orthologous region in the related species Arabidopsis lyrata reveal that while the core biosynthetic gene composition is conserved, there are differences in the non-biosynthetic genes within the cluster, indicating rapid evolution of these regions. wur.nl In A. thaliana, the cluster is situated in a chromosomal region with a high density of transposable elements, which may have played a role in the assembly and evolution of the cluster. pnas.org
| Gene Locus | Gene Symbol | Enzyme Name | Putative Function |
|---|---|---|---|
| At5g48010 | THAS | Thalianol Synthase | Cyclization of 2,3-oxidosqualene (B107256) to thalianol |
| At5g48000 | THAH / CYP708A2 | Thalianol Hydroxylase | Hydroxylation of thalianol |
| At5g47990 | THAD / CYP705A5 | Thalian-diol Desaturase | Desaturation of thalian-diol |
| At5g47980 | ACT / THAA1 | BAHD Acyltransferase | Acylation of thalianol derivatives |
Transcriptional Regulation of Thalianol Pathway Genes
The expression of the thalianol biosynthetic gene cluster is subject to complex transcriptional regulation. The co-expression of the cluster genes suggests a common regulatory mechanism. nih.gov Research indicates that the jasmonate (JA) signaling pathway plays a role in regulating the thalianol cluster. Loss-of-function mutants of the NOVEL INTERACTOR OF JAZ (NINJA) gene, a negative regulator in the JA pathway, show enhanced expression of thalianol cluster genes in the roots. nih.govscilifelab.se This suggests that JA signaling can induce the biosynthesis of thalianol-related compounds.
Furthermore, studies have implicated cytokinin signaling in the regulation of this pathway. nih.govfrontiersin.org Co-expression analysis has linked the thalianol gene cluster to a network of genes that are highly expressed during de novo shoot organogenesis under specific hormonal conditions, a process where cytokinins are key players. nih.gov The thalianol cluster was identified as the only operon-like cluster significantly over-induced under these conditions, implying a role for factors like CARBOXYL-TERMINAL DOMAIN PHOSPHATASE-LIKE 4 (CPL4) in its transcriptional control. nih.gov The chromatin state also plays a crucial role; the cluster is associated with repressive histone marks (H3K27me3) in tissues where it is not expressed (leaves) and is found in a more open chromatin state (A compartment) in roots where it is active. nih.gov
Evolutionary Dynamics of Triterpenoid (B12794562) Biosynthetic Gene Clusters
The formation and evolution of biosynthetic gene clusters (BGCs) like the one for thalianol are dynamic processes in plants. wur.nlfrontiersin.org Unlike the more static gene clusters in prokaryotes, plant BGCs evolve rapidly, even between closely related species. wur.nl The evolution of the thalianol cluster is thought to have occurred before the divergence of A. thaliana and A. lyrata. frontiersin.org
The primary mechanism for the formation of triterpenoid BGCs appears to be tandem gene duplication rather than whole-genome duplication events. wur.nl This process likely begins with the duplication of an initial core gene, such as an oxidosqualene cyclase, followed by the recruitment and neofunctionalization of other genes, like P450s and acyltransferases, to create a novel metabolic pathway. researchgate.netwur.nl The presence of transposable elements in and around these clusters suggests they may facilitate the genomic rearrangements necessary for cluster formation and diversification. pnas.orgfrontiersin.org
While the core biosynthetic genes within a cluster tend to be evolutionarily conserved under purifying selection, the non-biosynthetic "intervening" genes show much higher divergence. wur.nl This indicates that the core metabolic function of the cluster is maintained, while the surrounding genomic region remains plastic. The study of these clusters across different plant species provides insights into how plants generate metabolic diversity to adapt to their specific ecological niches. wur.nlfrontiersin.orgnih.govuea.ac.uk
Structural Elucidation Methodologies for Triterpenoid Epoxides
Chromatographic Separation and Analysis
Chromatographic techniques are indispensable for isolating and purifying thalianol (B1263613) epoxide from complex biological matrices, such as yeast or plant extracts. These methods separate compounds based on their differential partitioning between a stationary and a mobile phase, allowing for the isolation of the target molecule for further analysis.
Gas Chromatography–Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like triterpenoids. researchgate.net Prior to analysis, extracts containing thalianol epoxide are often derivatized, for instance, by converting them into trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability. amazonaws.com
In a typical GC-MS analysis, the derivatized sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. amazonaws.com The separation of compounds within the column is based on their boiling points and interactions with the stationary phase. researchgate.net For instance, a Rtx-35ms capillary column can be used for this purpose. amazonaws.com
As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. nih.gov In the analysis of this compound, GC-MS profiles have revealed diagnostic ion fragments at m/z 227 and 229. vulcanchem.com The increased polarity of this compound compared to its non-epoxidated counterpart, thalianol, results in distinct retention times during GC analysis. vulcanchem.com
Liquid Chromatography–Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique for the analysis of triterpenoids, particularly for those that are less volatile or thermally labile. escholarship.orgcore.ac.uk In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. ethernet.edu.et
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure photoionization (APPI), are employed to generate ions from the analytes. ethernet.edu.et The mass analyzer then separates these ions based on their m/z ratio. LC-MS/MS, a tandem mass spectrometry approach, can provide further structural information by fragmenting selected ions and analyzing the resulting product ions. core.ac.uk This technique is particularly useful for identifying and quantifying compounds in complex mixtures. escholarship.orgcore.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. chegg.comacs.org For this compound, various NMR experiments are conducted to assign the signals of its protons (¹H) and carbons (¹³C). amazonaws.com
The structure of this compound was determined to be closely related to thalianol based on its ¹H NMR spectrum. amazonaws.com Specific signals in the ¹H NMR spectrum, such as those at δ 5.162, 1.259, and 1.300, were consistent with the presence of an epoxide moiety, as confirmed by comparison with NMR data for oxidosqualene and 24,25-epoxylanosterol. amazonaws.com The stereochemistry and regiochemistry in ring A were deduced by analogy with thalianol. amazonaws.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms. amazonaws.com Furthermore, Nuclear Overhauser Effect (NOE) difference spectra or NOESY experiments are crucial for determining the spatial proximity of protons, which is essential for assigning the relative stereochemistry of the molecule. amazonaws.comvulcanchem.com
Mass Spectrometry (MS/MS) Fragmentation Patterns
Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. nih.govpressbooks.pub In the context of this compound, after the molecule is ionized, the resulting molecular ion is isolated and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions. libretexts.org
Genomics-Assisted Structural Elucidation Approaches
The advent of genomics has revolutionized the discovery and structural elucidation of natural products. researchgate.netnih.govbenthamscience.com By analyzing the genome of an organism, researchers can identify biosynthetic gene clusters (BGCs) that are responsible for the production of specific metabolites. nih.govcsic.es
In the case of this compound, the identification of the thalianol synthase gene (At5g48010) in Arabidopsis thaliana was a key step. researchgate.netkegg.jp Functional prediction of this oxidosqualene cyclase suggested its involvement in triterpene synthesis. researchgate.net This genomics-based information guided subsequent experiments, such as the heterologous expression of the gene, to produce and identify its metabolic products. researchgate.net This approach, often referred to as genome mining, allows for the targeted discovery of novel natural products and provides a genetic framework for understanding their biosynthesis, which in turn aids in their structural elucidation. researchgate.netresearchgate.net
Heterologous Expression Systems for Metabolite Profiling and Structure Confirmation
Heterologous expression is a powerful technique used to produce and characterize enzymes and their metabolic products in a controlled environment. mdpi.comnsf.govrsc.org This approach involves introducing a gene or a set of genes from one organism into a different host organism, often a microbe like yeast (Saccharomyces cerevisiae) or a bacterium. researchgate.netnih.gov
The thalianol synthase gene from A. thaliana was expressed in yeast, which led to the production and detection of thalianol. researchgate.netresearchgate.net Notably, this compound was also detected in these yeast expression systems, suggesting that the yeast's enzymatic machinery can act on the precursor to form the epoxide. researchgate.netvulcanchem.comresearchgate.net The accumulation of this "dead-end" metabolite in yeast is likely due to the absence of the downstream modifying enzymes that are present in A. thaliana. vulcanchem.com
The production of this compound in a heterologous host provides a clean source of the compound, free from the complex metabolic background of the native plant. This simplifies the purification process and provides sufficient quantities of the metabolite for detailed structural analysis by techniques like NMR and MS. uea.ac.uk Therefore, heterologous expression serves as a critical tool for both metabolite profiling and the definitive confirmation of a proposed chemical structure. researchgate.netvulcanchem.com
Chemical Synthesis Strategies for Thalianol Epoxide and Analogues
Review of Total Synthesis Methodologies for Complex Epoxide-Containing Natural Products
The total synthesis of natural products containing reactive epoxide functionalities requires robust strategies that can carry this sensitive group through multiple steps or install it efficiently at a late stage. Epoxides are versatile synthetic intermediates, but their susceptibility to ring-opening under both acidic and nucleophilic conditions demands careful planning. mdpi.com
Key strategies in the synthesis of complex epoxidic natural products include:
Biomimetic Cascade Reactions: Many terpene syntheses, including the formation of the thalianol (B1263613) skeleton in nature, rely on enzyme-mediated polyene cyclizations starting from an epoxide precursor like 2,3-oxidosqualene (B107256). rsc.orgwur.nlfrontiersin.org Laboratory syntheses can mimic this by using Lewis acids to trigger cationic cyclization cascades of polyene substrates, although achieving the exquisite selectivity of enzymes remains a major challenge. nih.gov
Late-Stage Epoxidation: To avoid the lability issues of the epoxide ring, a common tactic is to introduce it near the end of the synthetic sequence. researchgate.net This involves the selective oxidation of a specific double bond in a complex, advanced intermediate. The choice of oxidant and reaction conditions is critical to avoid undesired reactions with other functional groups on the molecule. Reagents like meta-chloroperoxybenzoic acid (mCPBA) are common, but more sophisticated catalytic systems are often required for high selectivity. mdpi.com
Epoxide-Based Approaches: In many syntheses, epoxides serve as pivotal intermediates for constructing stereochemically rich carbon skeletons. mdpi.com Methodologies involving the stereo- and regioselective opening of chiral epoxides with carbon or hydride nucleophiles are powerful tools for building up the backbones of natural products like polypropionates and polyethers. mdpi.comnih.gov
The synthesis of epoxyquinone natural products, for example, highlights the use of emergent synthetic methodologies to construct complex architectures, often leading to the generation of new chemical diversity around the natural scaffold. researchgate.net Similarly, strategies developed for other complex terpenes, such as the ophiobolins, have utilized radical cascades as an alternative to traditional cationic pathways to forge challenging ring systems. nih.gov
Enantioselective Epoxidation in Natural Product Synthesis
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, controlling the enantioselectivity of the epoxidation step is paramount in the synthesis of natural products like thalianol epoxide. Several powerful methods for asymmetric epoxidation have been developed.
Sharpless-Katsuki Epoxidation: This Nobel Prize-winning reaction is one of the most reliable and widely used methods for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org It employs a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. ingentaconnect.com The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, making the outcome highly predictable. wikipedia.org This method's primary requirement is the presence of an allylic alcohol, which directs the catalyst to the adjacent double bond. wikipedia.orgingentaconnect.com
Jacobsen-Katsuki Epoxidation: This method utilizes chiral manganese-salen complexes as catalysts and is particularly effective for the enantioselective epoxidation of cis-disubstituted and other unfunctionalized alkenes. frontiersin.org This is a significant advantage over the Sharpless method as it does not require a nearby directing group like an allylic alcohol. The catalyst can be tuned by modifying the chiral salen ligand to optimize enantioselectivity for different substrates.
Peptide-Catalyzed Epoxidation: More recently, peptide-based catalysts have emerged as effective tools for asymmetric epoxidation. These catalysts can exhibit remarkable site- and enantioselectivity in the oxidation of polyenes, which contain multiple, similar double bonds. nih.gov This is particularly relevant for terpene synthesis. Through combinatorial screening, specific peptide sequences can be identified that selectively epoxidize one of several allylic positions with high enantiomeric excess. nih.gov
Other Methods: Other techniques include the Shi epoxidation, which uses a fructose-derived chiral ketone to generate a catalytic chiral dioxirane, and various organocatalytic methods. vulcanchem.com For instance, chiral iminium salts have been used to mediate asymmetric epoxidation reactions in the total synthesis of natural products.
Table 1: Comparison of Key Enantioselective Epoxidation Methods
| Method | Catalyst System | Typical Substrate | Key Features |
|---|---|---|---|
| Sharpless-Katsuki Epoxidation | Ti(OiPr)₄, chiral DET, TBHP | Allylic alcohols | Highly predictable facial selectivity based on tartrate chirality; requires directing alcohol group. wikipedia.orgingentaconnect.com |
| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex, NaOCl or mCPBA | cis-Disubstituted & unfunctionalized alkenes | Does not require a directing group; effective for a broad range of isolated alkenes. |
| Peptide-Catalyzed Epoxidation | Peptide, H₂O₂, DIC/HOBt | Polyenes, Isoprenols | High site-selectivity for one of several double bonds in a complex molecule; discovered via combinatorial methods. nih.gov |
Synthetic Approaches to Unusual Triterpenoid (B12794562) Skeletons and Their Oxygenated Derivatives
The thalianol scaffold is a tricyclic triterpenoid, a class of compounds known for their structural diversity and complexity. wur.nlpnas.org The synthesis of such skeletons is a formidable task, often involving strategies that either mimic or diverge from their biosynthesis.
The biosynthesis of most triterpenes is initiated by the cyclization of the linear precursor 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). rsc.orgpsu.edu These enzymatic reactions proceed through a series of highly controlled cationic intermediates and rearrangements to yield specific polycyclic skeletons. acs.org Synthetic chemists have long sought to replicate this efficiency:
Biomimetic Polyene Cyclizations: This approach uses a Lewis acid or protic acid to initiate a cationic cascade in a carefully designed polyene substrate. While powerful, achieving the same level of control as an enzyme is difficult, and reactions can often yield a mixture of products or rearranged skeletons different from the target.
Stepwise Annulation Strategies: A more controlled, albeit often longer, approach is the stepwise construction of the rings. This involves a sequence of well-established reactions (e.g., Diels-Alder, Robinson annulation, radical cyclizations) to build the polycyclic system with defined stereochemistry.
Post-Cyclization Rearrangements: Nature sometimes generates further skeletal diversity through enzymatic modification of an already-formed triterpenoid skeleton. acs.orgnih.gov These post-cyclization rearrangements can involve epoxide intermediates and subsequent Wagner-Meerwein-type shifts. researchgate.netcdnsciencepub.com In the laboratory, similar skeletal rearrangements can be induced by treating polycyclic systems containing specific functional groups (like epoxides or tosylates) with acids or other reagents. researchgate.netrsc.org This strategy is central to accessing highly rearranged or "unusual" triterpenoid frameworks. rsc.org
Synthesizing oxygenated derivatives, such as the hydroxylated and epoxidized forms of triterpenes, requires regio- and stereoselective oxidation methods. Cytochrome P450 enzymes are responsible for this in nature, often hydroxylating unactivated C-H bonds with remarkable precision. frontiersin.orgbeilstein-journals.org Replicating this synthetically is a major goal, with modern methods employing catalysts for directed C-H oxidation.
Derivatization and Modification of the Thalianol Scaffold
Once a core scaffold like thalianol is synthesized, its derivatization allows for the exploration of structure-activity relationships and the creation of novel analogues. While no chemical modifications of thalianol itself have been reported, strategies applied to other triterpenoids provide a clear blueprint for potential transformations. soton.ac.uk
The biosynthesis of thalianol derivatives involves cytochrome P450 enzymes that hydroxylate the scaffold, which is then further modified. frontiersin.orgresearchgate.netfrontiersin.org These natural modifications suggest synthetically accessible derivatization points.
Epoxidation of the Side Chain: Thalianol possesses a double bond in its side chain, which is the site of epoxidation in this compound. vulcanchem.comrsc.org The selective epoxidation of this bond in the presence of the rest of the molecule would be a key final step in a total synthesis. Reagents like mCPBA or dimethyldioxirane (B1199080) (DMDO) could be used. Achieving stereoselectivity at this position would likely require a chiral reagent or catalyst, potentially one that is not influenced by the distant stereocenters of the tricyclic core.
Hydroxylation and Oxidation: The core scaffold contains multiple C-H bonds that could be targets for oxidation to introduce hydroxyl, keto, or carboxyl groups, mirroring the modifications seen in many bioactive triterpenoids. Modern C-H oxidation methods using metal catalysts could potentially achieve this with some degree of regioselectivity.
Modification of Existing Functional Groups: The native hydroxyl group on the thalianol core could be readily modified through esterification, etherification, or oxidation to a ketone. These simple modifications can have profound effects on the biological properties of a natural product.
Skeletal Rearrangements: As discussed previously, the tricyclic core could be subjected to rearrangement reactions, potentially triggered by the strategic installation of a leaving group or epoxide, to generate novel, non-natural triterpenoid skeletons. researchgate.net For example, treatment of an epoxide derivative with a Lewis acid can induce backbone rearrangements. researchgate.netcdnsciencepub.com
The creation of a library of thalianol analogues, including this compound, would be enabled by a flexible synthetic route that allows for late-stage diversification.
Biological Roles and Metabolic Engineering of the Thalianol Pathway
In Planta Functional Studies of Thalianol (B1263613) Pathway Metabolites
Research into the thalianol pathway has revealed that its intermediate compounds have distinct effects on plant physiology, influencing growth, development, and interactions with hormonal signaling.
Impact on Plant Growth and Development (e.g., Root Development)
The accumulation of specific metabolites within the thalianol pathway has been shown to have a significant, and often contrasting, impact on different aspects of plant growth.
Root Growth Promotion: High levels of thalianol, observed in thah1 and thad1 mutants and in plants overexpressing THAS (Thalianol Synthase), lead to the production of longer roots. nih.govtandfonline.com This suggests a role for thalianol itself in promoting root elongation. The activity of THAS and Thalianol Acyltransferase 2 (THAA2) has been specifically shown to modulate root development. nih.gov
These findings highlight a differential effect of thalianol pathway intermediates on root versus shoot development.
Table 1: Effects of Thalianol Pathway Intermediates on Plant Phenotype
| Genetic Modification | Accumulated Metabolite(s) | Phenotypic Effect on Roots | Phenotypic Effect on Shoots |
|---|---|---|---|
| thah1 or thad1 mutant | Thalianol | Longer roots | Not specified |
| THAS overexpression | Thalianol | Longer roots | Dwarfism |
Interaction with Phytohormone Signaling Pathways
The thalianol pathway does not operate in isolation; it is intertwined with the complex network of phytohormone signaling that governs plant growth and response to the environment.
Jasmonate Signaling: In Arabidopsis thaliana roots, the loss-of-function of the NOVEL INTERACTOR OF JAZ (NINJA), a key component of the jasmonate (JA) signaling pathway, results in enhanced biosynthesis of triterpenes, particularly from the thalianol gene cluster. nih.govslu.se This indicates that the thalianol pathway is, at least in part, regulated by JA signaling cues.
Modulation of Phytohormonal Action: Evidence suggests that the thalianol pathway not only responds to hormonal signals but may also influence them. nih.govnlk.cz This reciprocal relationship suggests a feedback loop where thalianol and its derivatives could modulate the action of phytohormones like auxin and jasmonates, thereby influencing root development and environmental interactions. nih.gov
Cytokinin and Auxin Interplay: The process of de novo shoot organogenesis, which is orchestrated by the interplay of auxin and cytokinin (CK), is also linked to the thalianol pathway. nih.govtandfonline.com Specifically, a cluster of thalianol-biogenesis genes is highly expressed during this process in certain genetic backgrounds, implying a role for these metabolites in CK-mediated organogenesis. nih.govtandfonline.com
The intricate crosstalk between the thalianol pathway and phytohormone signaling pathways underscores its importance in integrating developmental and environmental signals.
Subcellular Localization of Pathway Enzymes and Products (e.g., Lipid Droplets)
The efficiency and regulation of metabolic pathways are often dependent on the specific subcellular location of their enzymes and products.
Enzyme Localization: The enzymes of the thalianol pathway are physically co-located in the Arabidopsis genome, forming an operon-like gene cluster. nih.govuniprot.org Thalianol synthase (THAS1), the first enzyme in the pathway, is localized to lipid droplets. uniprot.org Other enzymes, such as the cytochrome P450s, are typically membrane-bound, often in the endoplasmic reticulum. uniprot.orgbioone.org This compartmentalization is crucial for the sequential processing of intermediates.
Product Accumulation: While thalianol and its derivatives are synthesized in specific cellular compartments, their final destination and the sites of their biological activity are still under investigation. The accumulation of these compounds in particular tissues, such as the roots, points to their specialized roles in those organs. nih.gov
Thalianol Epoxide: Interestingly, this compound is not detected in A. thaliana leaves or roots under normal conditions. vulcanchem.com Its formation has been observed in yeast expressing THAS, suggesting that its production in plants might be transient or that plants possess mechanisms to prevent its accumulation. vulcanchem.com The cytosolic epoxide hydrolase AtEH1, which has broad substrate specificity, could potentially be involved in detoxifying such epoxides, highlighting the plant's metabolic safeguards. vulcanchem.comnih.gov
Metabolic Engineering Strategies for Enhanced Triterpenoid (B12794562) Production
The unique biological activities of thalianol and other triterpenoids have spurred interest in metabolic engineering to increase their production for research and potential applications.
Overexpression and Gene Knockout Studies in Model Plants and Yeast
Modifying the expression of key genes in the thalianol pathway has been a primary strategy to understand its function and enhance the production of specific compounds.
In Planta Studies: As previously mentioned, overexpressing THAS in Arabidopsis leads to increased thalianol levels and distinct growth phenotypes. nih.govtandfonline.com Similarly, knocking out genes like thah1 and thad1 has been instrumental in identifying the roles of specific intermediates by causing their accumulation. nih.govtandfonline.com These genetic manipulations in the native plant host provide direct evidence of the pathway's function and regulation.
Yeast as a Heterologous Host: Yeast (Saccharomyces cerevisiae) is a widely used platform for characterizing plant biosynthetic pathways. nih.gov The expression of THAS in yeast successfully demonstrated its function and led to the production of thalianol. nih.govresearchgate.net Yeast has also been instrumental in characterizing other enzymes of the pathway, such as Thalianol Acyltransferase 2 (THAA2). nih.gov
Table 2: Genetic Engineering Approaches and their Outcomes
| Organism | Genetic Modification | Objective | Key Finding |
|---|---|---|---|
| Arabidopsis thaliana | THAS Overexpression | Study the effect of increased thalianol | Increased thalianol, longer roots, dwarf shoots. nih.govtandfonline.com |
| Arabidopsis thaliana | thah1 or thad1 Knockout | Identify the function of pathway intermediates | Accumulation of thalianol, leading to longer roots. nih.govtandfonline.com |
Synthetic Biology Approaches for Pathway Reconstruction in Heterologous Hosts
Synthetic biology offers powerful tools to reconstruct and optimize entire metabolic pathways in microbial hosts like yeast, providing a scalable production platform.
Pathway Reconstruction: The clustering of genes in the thalianol pathway makes it an attractive target for synthetic biology. nih.govfrontiersin.org By transferring the entire gene cluster into a heterologous host, it's possible to reconstitute the pathway and produce thalianol and its derivatives. researchgate.net This approach has been successfully used for various plant-specialized metabolites. researchgate.net
Optimizing Production in Yeast: Yeast is an ideal chassis for producing plant terpenoids because it naturally possesses the upstream mevalonate (B85504) (MVA) pathway, which provides the necessary precursors. rsc.orgresearchgate.net Metabolic engineering efforts in yeast focus on several key areas:
Manipulating Host Metabolism: Overexpressing genes in the endogenous MVA pathway can increase the supply of precursors for terpenoid synthesis. rsc.org
Rewiring and Reconstructing Pathways: Introducing and assembling the plant-specific pathway genes (like the thalianol cluster) into the yeast genome. rsc.orgresearchgate.net
Enzyme Engineering: Modifying the catalytic activity and substrate specificity of the biosynthetic enzymes to improve efficiency and product profiles. rsc.org
Subcellular Compartmentalization: Targeting enzymes to specific organelles or creating enzyme scaffolds to channel metabolic flux and increase product titers. rsc.orgresearchgate.net
These advanced synthetic biology strategies are paving the way for the sustainable and high-level production of complex plant triterpenoids, including those from the thalianol pathway, for further functional studies and potential biotechnological applications. researchgate.net
Adaptive Evolution of Plant Metabolic Pathways
The evolution of specialized metabolic pathways in plants, such as the one responsible for thalianol biosynthesis, is a dynamic process driven by the need to adapt to ever-changing environmental pressures. The thalianol biosynthetic gene cluster in Arabidopsis thaliana serves as a compelling case study for understanding the molecular mechanisms that underpin the assembly and diversification of these complex traits.
The thalianol gene cluster is a relatively recent evolutionary innovation, having emerged within the Brassicaceae family. vulcanchem.com Phylogenetic analyses indicate that the genes within this cluster, including those encoding thalianol synthase (THAS), thalianol hydroxylase (THAH), and thalian-diol desaturase (THAD), arose through lineage-specific duplications of genes from the CYP705 and CYP708 enzyme families. vulcanchem.com This de novo evolution of the thalianol cluster highlights the remarkable plasticity of plant genomes in generating novel metabolic capabilities. vulcanchem.com Unlike ancient, conserved pathways, the thalianol cluster's more recent origin provides a window into the early stages of metabolic pathway evolution.
The organization of these genes into a cluster is not a random occurrence. Gene clusters for specialized metabolism are a recurring theme in plant biology, and their formation is thought to be driven by selection pressure. researchgate.net This clustering facilitates the co-inheritance and co-regulation of all the necessary components for a particular metabolic pathway, ensuring that the complete pathway is passed on to subsequent generations. frontiersin.org In the case of the thalianol pathway, the genes are not only physically linked but are also co-expressed, much like a bacterial operon. researchgate.net This coordinated expression is crucial for the efficient production of the final metabolic products.
Comparative genomic studies between different Arabidopsis species have shed further light on the evolution of the thalianol cluster. The core genes of the cluster are conserved in both Arabidopsis thaliana and Arabidopsis lyrata, suggesting that the cluster was present in their common ancestor. nih.govnih.gov However, there are also notable differences, indicating that the pathway is still undergoing dynamic evolution. nih.gov For instance, while the core cluster in A. lyrata is sufficient to produce its final product, A. thaliana requires additional, unlinked genes for the synthesis of its final thalianin compounds. nih.gov This suggests a process of ongoing refinement and diversification of the pathway since the divergence of these two species.
The evolutionary trajectory of the thalianol pathway also appears to be influenced by the functional constraints on its different enzymatic steps. Studies have shown that the genes encoding the later steps in the pathway may be under more relaxed selection than those for the earlier, foundational steps. biorxiv.org This could allow for greater evolutionary experimentation and the generation of novel chemical diversity in the final products of the pathway.
The function of the thalianol-derived compounds is not yet fully understood, but their conservation across different Arabidopsis accessions suggests an important role in ecological interactions. pnas.org It is hypothesized that these compounds may be involved in plant defense or in shaping the composition of the root microbiome. nih.govmdpi.com The accumulation of intermediates in the thalianol pathway has been shown to have detrimental effects on plant growth, which may have acted as a selective pressure favoring the tight regulation and efficient completion of the pathway. pnas.org
Q & A
Q. What are the core enzymatic steps in the biosynthesis of thalianol and its derivatives, and how can these be experimentally validated?
The biosynthesis of thalianol involves sequential enzymatic modifications starting from 2,3-oxidosqualene. Thalianol synthase (THAS, EC 5.4.99.31) catalyzes the cyclization of 2,3-oxidosqualene to form thalianol. Subsequent steps involve cytochrome P450s (e.g., THAH, THAD) for hydroxylation and desaturation, and an acyltransferase (ACT) for acylation . To validate these steps, researchers can:
Q. How can the structural organization of the thalianol gene cluster influence experimental design in functional genomics studies?
The thalianol cluster in Arabidopsis comprises co-localized genes (e.g., THAS, THAH, THAD, ACT) that are co-regulated and evolutionarily dynamic . Key considerations include:
- Designing CRISPR/Cas9 constructs to target multiple contiguous genes while avoiding off-target effects on intervening non-cluster genes .
- Using chromatin immunoprecipitation (ChIP) to study shared regulatory elements (e.g., super-enhancers) that coordinate cluster-wide expression .
- Accounting for copy number variations (CNVs) and chromosomal inversions in natural accessions, which may alter gene dosage and metabolic output .
Advanced Research Questions
Q. How can contradictory data on the transcriptional regulation of the thalianol cluster be resolved?
Discrepancies arise from differences in epigenetic states, accession-specific polymorphisms, or experimental conditions. Methodological approaches include:
- Comparative epigenomics : Analyze H3K27me3 histone marks across accessions to assess chromatin accessibility and transcriptional activity .
- Allelic complementation : Introduce promoter-swap constructs between accessions with divergent expression patterns (e.g., compact vs. discontiguous clusters) .
- Single-cell RNA-seq : Resolve cell-type-specific expression noise in root tissues, where thalianol derivatives are synthesized .
Q. What evolutionary mechanisms drive the dynamic structural variation of the thalianol gene cluster, and how do these impact metabolic diversification?
The thalianol cluster exhibits lineage-specific evolution via:
- Chromosomal inversions : These compact distant genes (e.g., THAA2) into the core cluster, altering metabolic output (e.g., thalianin vs. isomers) .
- Purifying vs. positive selection : Early pathway genes (e.g., THAS) are under purifying selection, while later genes (e.g., THAD) show relaxed constraints, enabling functional diversification .
- Horizontal gene transfer : Absence in non-Arabidopsis species (e.g., Capsella rubella) suggests recent de novo cluster formation . To study this, use phylogenomic tools (e.g., plantiSMASH) to mine clusters across species and conduct dN/dS analysis to quantify selection pressures .
Q. How can researchers address the toxicity of thalianol intermediates in metabolic engineering studies?
Overexpression of thalianol pathway genes (e.g., THAS) causes dwarfism due to toxic intermediates . Mitigation strategies include:
- Compartmentalization : Target enzymes to specific organelles (e.g., vacuoles) using signal peptides to sequester harmful metabolites .
- Inducible promoters : Use chemically inducible systems (e.g., dexamethasone-activated) to temporally control gene expression .
- Co-expression of transporters : Identify ABC transporters that export intermediates to the rhizosphere, reducing cellular toxicity .
Methodological Notes
- Data interpretation : Always cross-validate metabolomic data with genetic evidence (e.g., mutant complementation) to distinguish pathway end products from isomers .
- Experimental rigor : Include multiple accessions (e.g., Col-0, Ler-0) in studies to account for natural CNVs and epigenetic variability .
- Ethical reporting : Disclose contradictory findings (e.g., variable H3K27me3 enrichment) and avoid overgeneralizing results from single-accession studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
